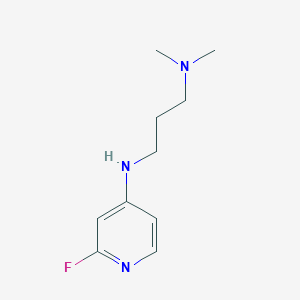
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making these compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a widely used reducing agent.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridin-4-yl)methanol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C10H16FN3 |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13) |
Clave InChI |
BRGUIUOXNKLJQL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=CC(=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


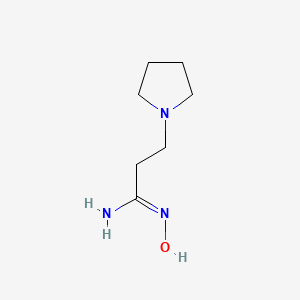
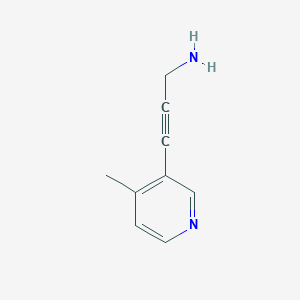
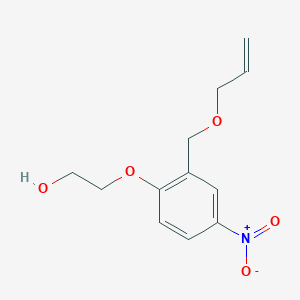
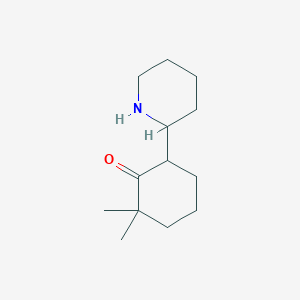
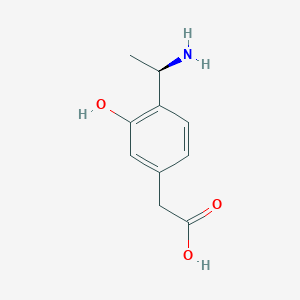
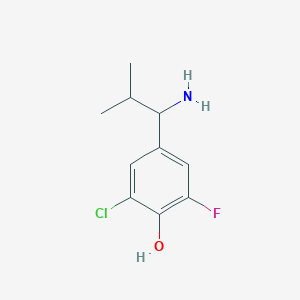

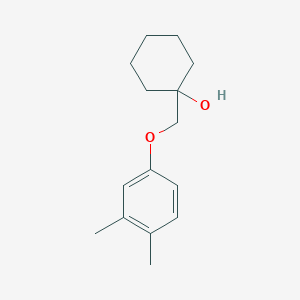
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
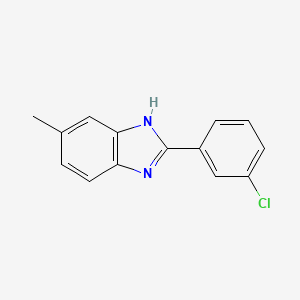
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)

![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
